molecular formula C22H19NOSe B12620307 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one CAS No. 919083-38-8

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one

Cat. No.: B12620307
CAS No.: 919083-38-8
M. Wt: 392.4 g/mol
InChI Key: YCNFQPIRUOVJQI-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a phenyl group, a phenylselanyl group, and an anilino group attached to a but-2-en-1-one backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylselanyl chloride, aniline, and acetophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.

    Synthetic Route: The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by the addition of the phenylselanyl group to the enone backbone.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or organometallic compounds.

    Addition: The enone moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing selenium, such as 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one, exhibit promising anticancer properties. Selenium-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction. For instance, studies have highlighted the ability of selenides and diselenides to inhibit tumor growth and promote apoptosis in human breast adenocarcinoma cells (MCF-7) and hepatoma cells (HepG2) . The incorporation of selenium into the structure enhances its biological activity, making it an attractive candidate for further development in cancer therapeutics.

Antioxidant Properties
The antioxidant capabilities of selenium compounds are well-documented. They can mitigate oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The specific compound may enhance these effects due to its unique structural features.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of selenium-based compounds. For example, certain derivatives have demonstrated significant inhibition of acetylcholinesterase activity, suggesting a role in enhancing cognitive function and potentially mitigating conditions like Alzheimer's disease . The structural framework of this compound may contribute to its efficacy as an antiamnesic agent.

Synthesis and Material Science

Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in pharmaceuticals and fine chemicals. The synthesis pathways often involve reactions with other functional groups that can lead to new materials with tailored properties .

Photovoltaic Applications
There is emerging interest in the use of selenium-containing compounds in photovoltaic materials. Their electronic properties can be advantageous in developing organic solar cells, where charge transport efficiency is critical . The incorporation of such compounds into polymer matrices has shown promise in enhancing the performance of solar energy conversion devices.

Case Studies

Study Focus Findings
Takeda et al. (1986)Synthesis of SelenophenesDemonstrated high yields under mild conditions for selenophene derivatives, highlighting the importance of selenium in drug discovery .
MDPI Review on SelenidesAnticancer ApplicationsDiscussed the effectiveness of selenium compounds against various cancer types, emphasizing their role in apoptosis induction .
Canadian Journal of PhysiologyNeuroprotective ActivityEvaluated new selanyl amide derivatives for their acetylcholinesterase inhibition, showcasing potential applications in cognitive enhancement .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylselanyl group is known to impart unique reactivity, allowing the compound to interact with biological molecules such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one can be compared with other similar compounds, such as:

    1-Phenyl-3-[2-(phenylthio)anilino]but-2-en-1-one: This compound has a phenylthio group instead of a phenylselanyl group, resulting in different chemical reactivity and biological activity.

    1-Phenyl-3-[2-(phenylsulfonyl)anilino]but-2-en-1-one: The presence of a phenylsulfonyl group imparts different electronic and steric properties, affecting the compound’s reactivity and interactions.

    1-Phenyl-3-[2-(phenylamino)anilino]but-2-en-1-one: This compound lacks the selenium atom, leading to different chemical and biological properties.

The uniqueness of this compound lies in the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Biological Activity

1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H16N2O
Molecular Weight : 256.31 g/mol
IUPAC Name : this compound

The compound features a conjugated system that may contribute to its biological activity. The presence of the phenylselenyl group is particularly noteworthy due to the unique properties associated with selenium-containing compounds.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related phenylselenyl compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death .

Antioxidant Activity

The antioxidant potential of selenium-containing compounds is well-documented. This compound may act as a free radical scavenger, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, leading to reduced tumor growth.
  • Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways, often mediated by ROS.
  • Modulation of Enzymatic Activity : Acting as a substrate or inhibitor for various enzymes, including glutathione transferases .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of phenylselenyl compounds, including derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to ROS generation and subsequent apoptosis .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of phenylselenyl compounds. The study demonstrated that these compounds could effectively scavenge free radicals in vitro, with a notable reduction in lipid peroxidation levels in cellular models .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme ModulationActs as substrate/inhibitor for glutathione transferase

Properties

CAS No.

919083-38-8

Molecular Formula

C22H19NOSe

Molecular Weight

392.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylselanylanilino)but-2-en-1-one

InChI

InChI=1S/C22H19NOSe/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3

InChI Key

YCNFQPIRUOVJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2[Se]C3=CC=CC=C3

Origin of Product

United States

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